molecular formula C15H21NO2 B1328122 4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde CAS No. 1119450-98-4

4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde

Cat. No.: B1328122
CAS No.: 1119450-98-4
M. Wt: 247.33 g/mol
InChI Key: JMECIOBNLQQWPB-UHFFFAOYSA-N
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Properties

IUPAC Name

4-methoxy-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-5-3-4-8-16(12)10-14-9-13(11-17)6-7-15(14)18-2/h6-7,9,11-12H,3-5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMECIOBNLQQWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199062
Record name 4-Methoxy-3-[(2-methyl-1-piperidinyl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-98-4
Record name 4-Methoxy-3-[(2-methyl-1-piperidinyl)methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(2-methyl-1-piperidinyl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) bubbling . The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]benzoic acid.

    Reduction: 4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]benzyl alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its structural properties.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The piperidine moiety may play a role in binding to these targets, while the methoxy and aldehyde groups could participate in various chemical reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its structural features also enable its use in diverse scientific research applications, from chemistry to medicine.

Biological Activity

4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article will explore its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with 2-methylpiperidine under controlled conditions. The process can be optimized through various synthetic methodologies to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, focusing primarily on its anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant inhibition of cell growth with IC50 values ranging from 2.43 to 14.65 μM, indicating its potential as an anticancer agent .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2312.43 - 7.84Microtubule destabilization
HepG24.98 - 14.65Apoptosis induction

The mechanisms through which this compound exerts its biological effects include:

  • Microtubule Destabilization : Similar to other compounds with structural similarities, it affects microtubule assembly, which is critical for cell division .
  • Induction of Apoptosis : The compound has been shown to enhance caspase activity in cancer cells, leading to increased apoptosis rates .

Case Studies

A notable case study involved the evaluation of the compound's effects on MDA-MB-231 cells. The study reported morphological changes indicative of apoptosis at concentrations as low as 1.0 μM and significant caspase activation at higher concentrations (10.0 μM). Furthermore, cell cycle analysis revealed that treatment with the compound resulted in G2/M phase arrest, further supporting its role as a potential anticancer therapeutic .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzaldehyde moiety or modifications to the piperidine ring can significantly influence biological activity. For instance, compounds with different alkyl substitutions on the piperidine ring have shown varying degrees of cytotoxicity, suggesting that careful tuning of molecular structure can enhance therapeutic potential .

Q & A

Q. How do reaction dynamics (solvent, base, temperature) affect the yield of this compound?

  • Methodological Answer: Kinetic studies (in situ IR monitoring) show polar aprotic solvents (DMF) accelerate imine formation vs. ethanol. Bases like DBU improve yields by 15% over Et₃N by mitigating side reactions. Arrhenius plots identify optimal temperatures (70°C) .

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